An In-depth Technical Guide to the Physicochemical Properties of 3-(Methoxymethyl)pyridine
An In-depth Technical Guide to the Physicochemical Properties of 3-(Methoxymethyl)pyridine
Introduction: The Versatility of a Substituted Pyridine
3-(Methoxymethyl)pyridine (CAS No: 58418-62-5) is a heterocyclic compound of significant interest within the realms of pharmaceutical and agrochemical research and development.[1] As a derivative of pyridine, it possesses the characteristic aromatic six-membered ring containing one nitrogen atom, which imparts a unique set of electronic and hydrogen-bonding capabilities. The strategic placement of a methoxymethyl substituent at the 3-position further modulates its steric and electronic profile, enhancing its utility as a versatile building block in organic synthesis.[1][2]
The pyridine scaffold is a cornerstone in medicinal chemistry, featuring prominently in a vast array of FDA-approved drugs. This prevalence is attributed to the pyridine ring's favorable pharmacokinetic properties and its capacity to engage in critical interactions with biological targets. The methoxymethyl group in 3-(methoxymethyl)pyridine offers synthetic chemists a handle for further molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR) essential for the optimization of lead compounds.[1] This guide provides a comprehensive overview of the core physicochemical properties of 3-(methoxymethyl)pyridine, offering both established data and detailed experimental protocols for their verification, tailored for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. These parameters govern its behavior in different environments, influencing its reactivity, solubility, and bioavailability.
Summary of Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO | [1][2] |
| Molecular Weight | 123.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 177.6 °C at 760 mmHg | [2] |
| Density | 1.01 g/cm³ | [2] |
| Refractive Index | 1.496 | [2] |
| Melting Point | Not available | [2] |
| Solubility | Qualitatively described as enhancing the solubility of pyridine derivatives.[1] Specific quantitative data is not readily available. | |
| pKa | Not experimentally determined. Expected to be similar to other pyridine derivatives. |
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of chemical identity. Below are the predicted spectral characteristics of 3-(Methoxymethyl)pyridine based on its molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the methoxymethyl group.
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Pyridine Ring Protons: Due to the electron-withdrawing nature of the nitrogen atom, the protons on the pyridine ring will be deshielded and appear in the downfield region of the spectrum (typically δ 7.0-8.5 ppm). The substitution pattern will lead to a complex splitting pattern. The proton at the 2-position, being closest to the nitrogen, is expected to be the most downfield.
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Methoxymethyl Protons: The spectrum will feature two singlets in the aliphatic region. The methylene protons (-CH₂-) adjacent to the pyridine ring are expected to resonate at approximately δ 4.5 ppm, while the methyl protons (-OCH₃) will appear further upfield, around δ 3.4 ppm.
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¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.
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Pyridine Ring Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm). The carbon atom at the 2-position (adjacent to the nitrogen) is expected to be the most deshielded. The carbon at the 3-position, bearing the substituent, will also have a characteristic chemical shift.
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Methoxymethyl Carbons: The methylene carbon (-CH₂-) will appear around δ 75 ppm, and the methyl carbon (-OCH₃) will be observed at approximately δ 59 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(Methoxymethyl)pyridine is predicted to exhibit the following characteristic absorption bands:
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C-H stretching (aromatic): ~3000-3100 cm⁻¹
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C-H stretching (aliphatic): ~2850-3000 cm⁻¹
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C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹
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C-O stretching (ether): ~1050-1150 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum of 3-(Methoxymethyl)pyridine, the following is expected:
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Molecular Ion Peak (M⁺): A peak at m/z = 123, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: The molecule is likely to undergo fragmentation through various pathways. A common fragmentation would be the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 92, or the loss of the entire methoxymethyl radical to give a pyridinium cation at m/z = 78. Another prominent fragment could arise from the benzylic cleavage, resulting in a tropylium-like ion.
Experimental Protocols for Physicochemical Property Determination
The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 3-(Methoxymethyl)pyridine. These protocols are designed to be self-validating and are based on established scientific principles.
Determination of Boiling Point by Ebulliometry
The boiling point is a fundamental physical property that is sensitive to impurities. The following protocol describes its determination using a standard distillation apparatus.
Methodology:
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Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
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Sample Preparation: Place a small volume (e.g., 10 mL) of 3-(Methoxymethyl)pyridine and a few boiling chips into the round-bottom flask.
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Heating: Gently heat the flask using a heating mantle.
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Observation: Observe the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The temperature should remain constant during the distillation of a pure compound.
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Recording: Record the constant temperature as the boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.
Caption: Workflow for Boiling Point Determination.
Quantitative Determination of Solubility
The solubility of a compound in various solvents is a critical parameter, particularly in drug development for formulation and in synthetic chemistry for reaction and purification.
Methodology (Shake-Flask Method):
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Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, methanol, dichloromethane, acetone).
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Sample Preparation: Add an excess amount of 3-(Methoxymethyl)pyridine to a known volume of each solvent in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the vials to stand undisturbed until the undissolved solute has settled.
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Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent.
-
Quantification: Analyze the concentration of 3-(Methoxymethyl)pyridine in the diluted sample using a calibrated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: Calculate the solubility in units such as g/L or mol/L.
Caption: Shake-Flask Method for Solubility.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the acidity or basicity of a compound. For a pyridine derivative, the pKa of its conjugate acid is typically determined.
Methodology:
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Solution Preparation: Prepare a standard aqueous solution of 3-(Methoxymethyl)pyridine of known concentration (e.g., 0.01 M).
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Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments.
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Data Collection: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the point of inflection on the titration curve.
Caption: Potentiometric Titration for pKa.
Safety, Handling, and Storage
As a chemical intermediate, proper handling and storage of 3-(Methoxymethyl)pyridine are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound. While specific hazard classifications for 3-(methoxymethyl)pyridine are not widely available, information from related compounds such as 3-(hydroxymethyl)pyridine suggests that it may cause skin and eye irritation.[3]
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Wash hands thoroughly after handling.
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
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Keep away from heat, sparks, and open flames.
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Store away from incompatible materials such as strong oxidizing agents.
Conclusion
3-(Methoxymethyl)pyridine is a valuable chemical entity with significant potential in drug discovery and organic synthesis. This guide has provided a detailed overview of its core physicochemical properties, offering both compiled data and robust experimental protocols for their determination. A comprehensive understanding of these properties is paramount for its effective and safe utilization in a research and development setting. While some data, such as precise spectral assignments and quantitative solubility, require further experimental investigation, the information and methodologies presented herein provide a solid foundation for scientists working with this versatile compound.
References
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LookChem. Cas 58418-62-5, 3-(Methoxymethyl)pyridine. [Link]
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YouTube. How to predict the 13C NMR spectrum of a compound. [Link]
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NIST. Pyridine, 3-methoxy-. [Link]
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YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]
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CFM-ID. Spectra Prediction. [Link]
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NMRDB.org. Predict 1H proton NMR spectra. [Link]
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HMDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
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YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]
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Pipzine Chemicals. 3-Pyridineacetonitrile, 6-Methoxy-2-Methyl. [Link]
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ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]
